Trepibutone
Overview
Description
Trepibutone, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a compound primarily used for the treatment of functional gastrointestinal disorders. It promotes the secretion of bile and pancreatic juice and helps in relaxing the smooth muscles of the gastrointestinal tract. This action reduces the internal pressure of the gallbladder and bile duct, thereby alleviating symptoms associated with bile duct and pancreatic diseases .
Mechanism of Action
Target of Action
Trepibutone primarily targets the smooth muscle in the gastrointestinal tract , particularly in the gallbladder and bile duct . Its role is to promote the secretion of bile and pancreatic juice, and to accelerate the relaxation of the smooth muscle in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by promoting the secretion of bile and pancreatic juice, and accelerating the relaxation of the smooth muscle in the gastrointestinal tract . This results in a decrease in the internal pressure of the gallbladder and bile duct .
Biochemical Pathways
It has been found that this compound undergoes several common metabolic pathways such as dealkylation, oxidation, reduction, and glucuronidation .
Pharmacokinetics
A study has identified 30 metabolites of this compound in plasma and urine, suggesting that it undergoes extensive metabolism .
Result of Action
The molecular and cellular effects of this compound’s action result in the improvement of symptoms associated with cholelithiasis, cholecystitis, biliary tract dyskinesia, cholecystectomy syndrome, and chronic pancreatitis . It achieves this by lowering the internal pressure of the gallbladder and bile duct, thereby improving bile secretion and reducing cramps .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of drugs can be influenced by various environmental factors
Preparation Methods
The synthesis of Trepibutone involves several steps, starting with the preparation of the core structure, 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid. The synthetic route typically includes:
Step 1: Formation of the triethoxyphenyl intermediate through the ethoxylation of phenol derivatives.
Step 2: Coupling of the triethoxyphenyl intermediate with a butanoic acid derivative under controlled conditions to form the final product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of catalysts such as palladium or platinum to facilitate the coupling reactions.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Trepibutone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups, leading to the formation of new compounds with varied properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Trepibutone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Trepibutone is unique in its specific action on the gastrointestinal tract, but it shares similarities with other compounds used for similar purposes. Some of these similar compounds include:
Drotaverine: Another smooth muscle relaxant used for gastrointestinal disorders.
Mebeverine: A compound used to relieve muscle spasms in the gastrointestinal tract.
Hyoscine: An antispasmodic agent used to treat various gastrointestinal conditions.
Compared to these compounds, this compound is distinguished by its specific chemical structure and its ability to promote bile and pancreatic juice secretion without significant anticholinergic effects .
Properties
IUPAC Name |
4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFHLJNWSJXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046634 | |
Record name | Trepibutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41826-92-0 | |
Record name | Trepibutone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trepibutone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trepibutone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trepibutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREPIBUTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.